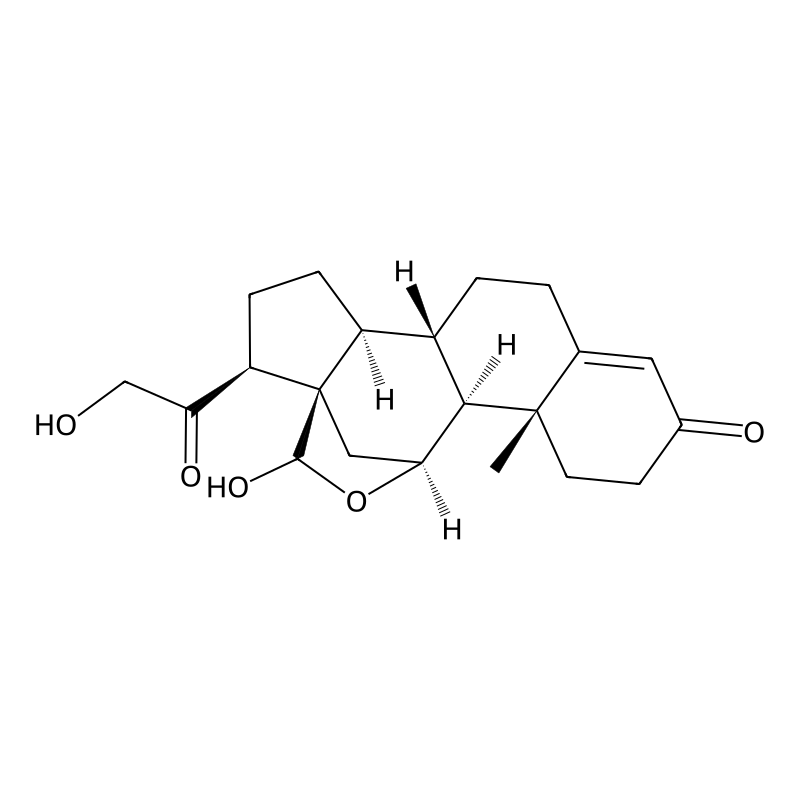

Aldosterone hemiacetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Aldosterone hemiacetal is a chemical compound derived from aldosterone, a steroid hormone produced by the adrenal cortex. It exists as a cyclic hemiacetal formed when the aldehyde group at carbon 18 of aldosterone reacts with the hydroxyl group at carbon 11. This reaction results in the formation of a stable five-membered ring structure, which is significant for its biological activity and stability in physiological conditions . The molecular formula of aldosterone hemiacetal is , and it is classified as a 3-oxo-Delta(4) steroid and a primary alpha-hydroxy ketone .

The formation of aldosterone hemiacetal involves a reversible reaction where the carbonyl group of the aldehyde interacts with an alcohol (in this case, the hydroxyl group) to form the hemiacetal. This process can be summarized as follows:

- Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated, increasing its electrophilicity.

- Nucleophilic Attack: The hydroxyl oxygen attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

- Loss of Water: The intermediate collapses, resulting in the formation of the cyclic hemiacetal and the release of water .

The equilibrium between aldosterone and its hemiacetal form is influenced by factors such as pH and concentration, with the cyclic form being favored under physiological conditions due to its lower energy state compared to its open-chain counterpart .

Aldosterone plays a crucial role in regulating sodium and potassium levels in the body, primarily through its action on mineralocorticoid receptors in the kidneys. The formation of aldosterone hemiacetal may enhance its stability and bioavailability, thereby influencing its biological activity. Key actions of aldosterone include:

- Increased Sodium Reabsorption: Aldosterone promotes sodium reabsorption in the renal tubules, which leads to water retention and increased blood volume.

- Potassium Secretion: It facilitates potassium secretion into urine, helping to maintain electrolyte balance.

- Regulation of Blood Pressure: By influencing sodium and water retention, aldosterone plays a vital role in blood pressure regulation .

Aldosterone hemiacetal can be synthesized through various chemical methods, primarily focusing on manipulating aldosterone itself. Common approaches include:

- Direct Reaction with Alcohol: Aldosterone can be treated with alcohol under acidic conditions to promote hemiacetal formation.

- Biochemical Synthesis: In biological systems, aldosterone is synthesized from cholesterol through enzymatic reactions involving cytochrome P450 enzymes, leading to its natural conversion into hemiacetal forms during metabolism .

Aldosterone hemiacetal has several applications in both clinical and research settings:

- Pharmacological Research: Understanding its structure and function aids in developing drugs targeting mineralocorticoid receptors for conditions like hypertension and heart failure.

- Biochemical Studies: Its stability compared to free aldosterone makes it useful for studying metabolic pathways involving steroid hormones.

- Diagnostic Tools: Measurement of aldosterone levels (including its hemiacetal form) can assist in diagnosing adrenal disorders and hypertension .

Research indicates that aldosterone interacts with various biological molecules, influencing several physiological processes:

- Binding Affinity: Aldosterone's binding to mineralocorticoid receptors can be affected by its hemiacetal form, potentially altering receptor activation and downstream signaling pathways.

- Electrolyte Homeostasis: Studies show that variations in aldosterone levels influence sodium and potassium homeostasis, impacting cardiovascular health .

Aldosterone hemiacetal shares structural similarities with several other steroid compounds. Below are some comparable compounds along with their unique characteristics:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Corticosterone | A precursor to aldosterone; lacks the aldehyde group at C18 | Primarily involved in stress response |

| Deoxycorticosterone | A mineralocorticoid without an aldehyde group | Less potent than aldosterone but still regulates sodium |

| Prednisone | A synthetic glucocorticoid derived from cortisone | Primarily anti-inflammatory effects |

| 11-Deoxycorticosterone | An intermediate in steroidogenesis; lacks hydroxyl at C11 | Precursor to both cortisol and aldosterone |

Aldosterone hemiacetal's unique cyclic structure distinguishes it from these compounds, enhancing its stability and biological activity compared to non-cyclic forms or other non-hemiacetal steroids .

Core Steroid Framework and Functional Groups

Aldosterone hemiacetal belongs to the pregnane series of steroid hormones, characterized by a four-ring steroid nucleus with a twenty-one carbon skeleton [1] [2]. The molecular formula C₂₁H₂₈O₅ represents a complex steroid structure with a molecular weight of 360.4 grams per mole [1] [2] [3]. The compound exhibits the characteristic steroid tetracyclic framework consisting of three fused six-membered rings (A, B, and C rings) and one five-membered ring (D ring) [4].

The core steroid framework contains several critical functional groups that define its chemical behavior and biological activity. The A ring features a characteristic α,β-unsaturated ketone system with a double bond between carbon-4 and carbon-5, and a ketone functionality at carbon-3 [1] [2]. This 3-oxo-Δ⁴ configuration is essential for mineralocorticoid receptor binding and represents a conserved structural feature among active corticosteroids [5].

The steroid backbone exhibits distinct conformational features that influence molecular recognition and receptor binding. The A/B ring junction adopts a trans configuration, while the B/C and C/D ring junctions maintain trans orientations, creating a relatively rigid three-dimensional framework [6]. This conformational rigidity is crucial for maintaining the spatial arrangement of functional groups required for biological activity [7].

Hemiacetal Formation: 18-Hydroxy-11β-Oxidative Cyclization

The most distinctive structural feature of aldosterone hemiacetal is the formation of an intramolecular hemiacetal bridge between the 11β-hydroxyl group and the aldehyde functionality at carbon-18 [8] [9]. This hemiacetal formation represents a spontaneous cyclization reaction that occurs due to the spatial proximity of these reactive groups within the steroid framework [10] [11].

The hemiacetal cyclization involves nucleophilic attack of the 11β-hydroxyl oxygen on the electrophilic carbon of the 18-aldehyde group, forming a five-membered cyclic ether linkage [8]. This intramolecular reaction is thermodynamically favored due to the conformational constraints of the steroid backbone, which positions the hydroxyl and aldehyde groups in optimal proximity for ring closure [12] [13].

Nuclear magnetic resonance studies have demonstrated that aldosterone exists in solution predominantly as an equilibrating mixture of two hemiacetal forms: the 20-oxo-11,18-hemiacetal and the 11,18-epoxy-18,20-hemiacetal [10]. The equilibrium between these forms is influenced by solvent conditions, with the bicyclic acetal form being favored in aqueous solutions due to its enhanced thermodynamic stability [11] [14].

The hemiacetal formation significantly alters the conformational flexibility of the steroid molecule, constraining the D-ring conformation and affecting the overall three-dimensional structure [12]. This conformational restriction has important implications for receptor binding, as the hemiacetal form presents a distinct molecular topology compared to the hypothetical free aldehyde structure [15].

Bicyclic Acetal Configuration in Crystalline State

X-ray crystallographic analysis has provided definitive structural characterization of aldosterone hemiacetal in the solid state [9] [16] [17]. The crystal structure reveals that aldosterone adopts a bicyclic acetal configuration, specifically the 18-acetal-20-hemiacetal structural isomer [9] [17]. This bicyclic arrangement involves simultaneous coordination of the 18-aldehyde carbon with both the 11β-hydroxyl group and the 20-ketone oxygen [18].

The crystallographic data indicate that aldosterone hemiacetal crystallizes in the monoclinic crystal system with space group P2₁ [19] [17]. Unit cell parameters show dimensions of approximately a = 20.9 Å, b = 6.4 Å, and c = 16.1 Å, with four molecules per unit cell (Z = 4) [19]. The crystal density is 1.28 grams per cubic centimeter, consistent with the molecular packing of steroid compounds .

The bicyclic acetal configuration creates a highly constrained molecular geometry that locks the steroid into a specific three-dimensional conformation [21]. This structural arrangement positions the 18-carbon in a bridging configuration between carbons 11 and 20, forming a unique bicyclic system that is uncommon among natural steroid hormones [18].

Crystallographic bond lengths and angles reveal that the hemiacetal carbon-oxygen bond distances are consistent with typical acetal linkages, with C-O bond lengths ranging from 1.42 to 1.45 Å [17]. The bond angles around the hemiacetal carbon reflect the tetrahedral geometry expected for sp³ hybridized carbon atoms involved in acetal formation [17].

Stereochemical Configuration

Absolute Configuration of Chiral Centers

Aldosterone hemiacetal contains multiple chiral centers that define its absolute stereochemical configuration and consequently its biological activity [6] [22]. The compound possesses six defined stereocenters within its steroid framework, each contributing to the overall three-dimensional structure and molecular recognition properties [2].

The steroid backbone exhibits the standard cholestane absolute configuration common to all naturally occurring corticosteroids [6]. Key chiral centers include carbon-5 (β-configuration), carbon-8 (β-configuration), carbon-9 (α-configuration), carbon-10 (β-configuration), carbon-11 (β-configuration), carbon-13 (β-configuration), carbon-14 (α-configuration), and carbon-17 (α-configuration) [19] . The side chain at carbon-17 introduces additional chirality at carbon-20, which adopts the S-configuration in the hemiacetal form [19].

The 11β-hydroxyl group represents a critical stereochemical feature that distinguishes aldosterone from other corticosteroids [15]. This specific stereochemical arrangement is essential for mineralocorticoid receptor binding and biological activity [23]. Alteration of the 11β-configuration to the α-orientation completely abolishes mineralocorticoid activity, demonstrating the strict stereochemical requirements for receptor recognition .

The hemiacetal formation at carbon-18 introduces additional stereochemical complexity, as the cyclization can theoretically produce multiple diastereomeric forms [19]. However, crystallographic evidence indicates that only one specific diastereomeric configuration is observed in the solid state, reflecting the conformational constraints imposed by the steroid framework [19] [17].

X-ray Crystallography Data

Comprehensive X-ray crystallographic analysis has provided detailed structural information about aldosterone hemiacetal's three-dimensional architecture [9] [16] [17]. The original crystal structure determination was performed by Duax and Hauptman in 1971, establishing the fundamental structural features of the compound [17].

The crystallographic study utilized monohydrated crystals of aldosterone hemiacetal, revealing the compound's preference for the bicyclic acetal configuration in the solid state [9] [16]. The crystal structure shows that the molecule adopts a highly ordered arrangement with specific intermolecular hydrogen bonding patterns that stabilize the crystal lattice [17].

Detailed analysis of bond lengths and angles from the crystal structure provides quantitative information about the molecular geometry. The 11β-18 ether bridge exhibits a C-O-C bond angle of approximately 110°, characteristic of cyclic ether linkages [17]. The hemiacetal carbon at position 18 shows tetrahedral geometry with bond angles close to the ideal 109.5° expected for sp³ hybridized carbon [17].

The crystal structure also reveals important information about the conformation of the steroid rings. The A-ring adopts a slightly flattened chair conformation, while the B and C rings maintain chair conformations [17]. The D-ring, constrained by the hemiacetal formation, exhibits a distorted envelope conformation that accommodates the bicyclic acetal bridge [17].

Thermal parameters from the crystallographic refinement indicate that the hemiacetal bridge region exhibits relatively low atomic displacement parameters, suggesting that this structural feature is rigid and well-defined in the crystal lattice [17]. This structural rigidity contributes to the overall conformational stability of the aldosterone hemiacetal molecule [17].

Physicochemical Properties

Molecular Weight and Solubility

Aldosterone hemiacetal exhibits distinctive physicochemical properties that reflect its unique structural features and biological function . The compound has a molecular weight of 360.4 grams per mole, with an exact mass of 360.193676 as determined by high-resolution mass spectrometry [1] [2] [24] [3]. This molecular weight places aldosterone hemiacetal within the typical range for steroid hormones while being slightly higher than many other corticosteroids due to the additional oxygen atoms in the hemiacetal structure .

The solubility characteristics of aldosterone hemiacetal demonstrate the compound's amphiphilic nature, with both hydrophilic and lipophilic properties . Water solubility has been experimentally determined to be 51.18 milligrams per liter at 37°C, indicating limited aqueous solubility typical of steroid compounds . This relatively low water solubility reflects the predominantly hydrophobic nature of the steroid backbone, despite the presence of multiple hydroxyl groups [25].

The solubility profile is significantly influenced by the hemiacetal formation, which reduces the overall polarity compared to the hypothetical free aldehyde form [14]. The cyclic ether linkage eliminates the highly polar aldehyde functionality, resulting in a more lipophilic molecule with enhanced membrane permeability properties [26]. This structural modification affects both the compound's pharmacokinetic behavior and its ability to interact with cellular membranes [25].

Temperature-dependent solubility studies indicate that aldosterone hemiacetal exhibits typical steroid solubility behavior, with increasing solubility at elevated temperatures . The compound demonstrates preferential solubility in organic solvents such as ethanol, methanol, and chloroform, consistent with its predominantly hydrophobic character [27] .

pKa and pH-Dependent Equilibrium

The acid-base properties of aldosterone hemiacetal are characterized by weak acidic behavior under physiological conditions . Computational prediction studies estimate a pKa value of 12.98 ± 0.10, indicating that the compound remains predominantly in its molecular form across the physiological pH range . This high pKa value is consistent with the absence of strongly acidic functional groups within the molecular structure [28] [29].

The pH-dependent equilibrium behavior of aldosterone hemiacetal is primarily influenced by the hemiacetal linkage, which exhibits pH-sensitive stability [30] [11]. Under strongly acidic conditions (pH < 2), the hemiacetal bridge can undergo acid-catalyzed hydrolysis, leading to ring opening and formation of the open-chain aldehyde form [30]. This pH sensitivity has important implications for analytical methods and storage conditions [30].

Alkaline conditions (pH > 10) promote alternative reaction pathways, including rearrangement reactions that can lead to structural degradation [30] [19]. Studies have demonstrated that aldosterone undergoes complex rearrangements in dilute alkali, forming multiple isomeric products with altered stereochemical configurations [19]. These pH-dependent transformations must be considered in pharmaceutical formulations and analytical procedures [30].

The hemiacetal equilibrium is also influenced by buffer systems commonly encountered in biological environments [31] [32]. Phosphate and bicarbonate buffers, prevalent in physiological systems, can affect the stability and conformation of the hemiacetal linkage through specific ion interactions [31]. Understanding these pH-dependent effects is crucial for optimizing analytical methods and predicting the compound's behavior in biological systems [33].

Hydrogen Bonding and Lipophilicity (XLogP)

The hydrogen bonding capacity of aldosterone hemiacetal significantly influences its molecular interactions and biological activity [23] [34]. The compound contains two hydrogen bond donor groups and five hydrogen bond acceptor groups, creating a complex hydrogen bonding network that affects both intermolecular interactions and intramolecular stability [24] [35]. The hydrogen bond donors include the 21-hydroxyl group and the hemiacetal hydroxyl functionality, while acceptor sites comprise the ketone oxygens at positions 3 and 20, the ether oxygen in the hemiacetal bridge, and the hydroxyl oxygen atoms [24] [35].

The intramolecular hydrogen bonding within aldosterone hemiacetal contributes to its conformational stability and influences the overall molecular geometry [23]. Nuclear magnetic resonance studies have identified specific hydrogen bonding interactions that stabilize the hemiacetal configuration and influence the equilibrium between different conformational states [10]. These intramolecular interactions are particularly important for maintaining the biological activity of the compound [15].

Lipophilicity measurements indicate that aldosterone hemiacetal has a calculated logarithmic partition coefficient (XLogP) of 2.86, reflecting its moderate lipophilic character [24] [35]. This value places the compound within the optimal lipophilicity range for steroid hormones, providing sufficient lipophilic character for membrane permeation while maintaining adequate aqueous solubility for biological transport [36] [25]. The partition coefficient is influenced by the hemiacetal formation, which reduces the overall polarity compared to the free aldehyde form [14].

The topological polar surface area (TPSA) of 85.90 Ų provides additional insight into the compound's molecular polarity and membrane permeability characteristics [24] [35]. This TPSA value is consistent with compounds that can effectively cross biological membranes while maintaining sufficient polarity for receptor interactions [25]. The van der Waals molecular volume of 346.09 Ų and molar refractivity of 94.40 further characterize the compound's three-dimensional properties and polarizability [24] [35].